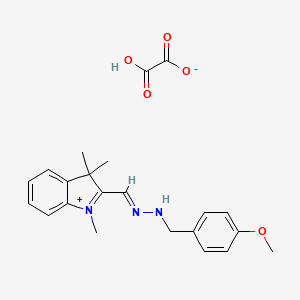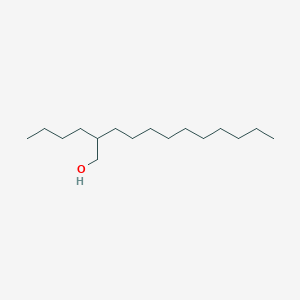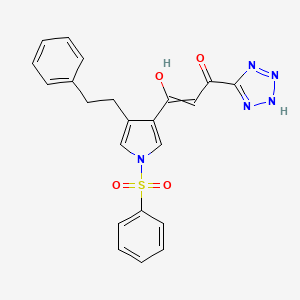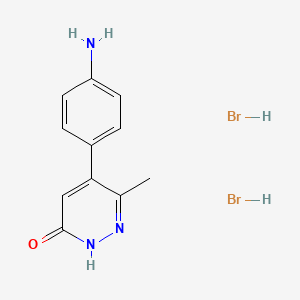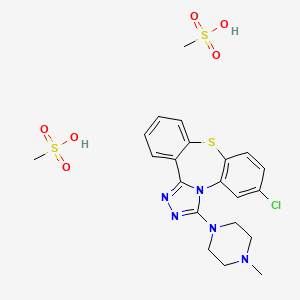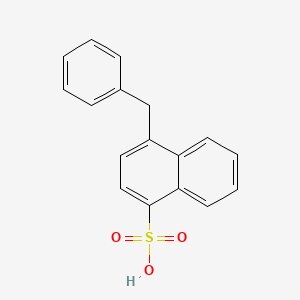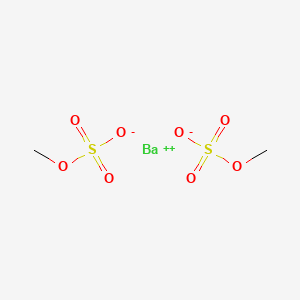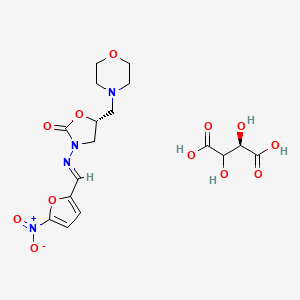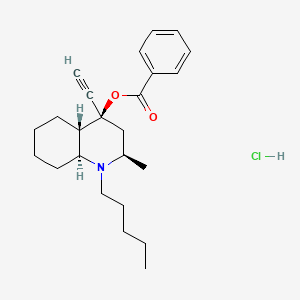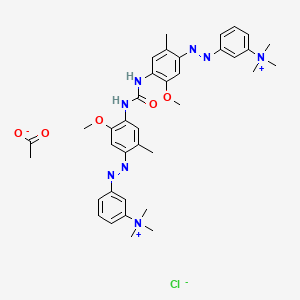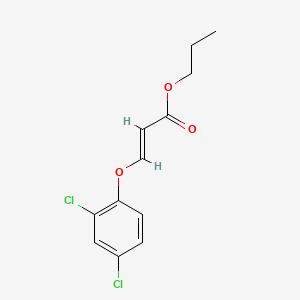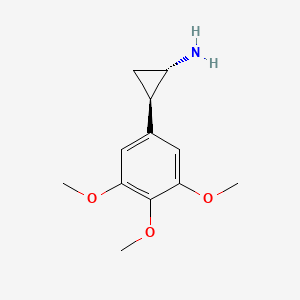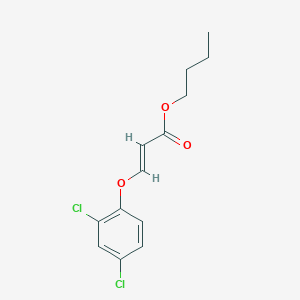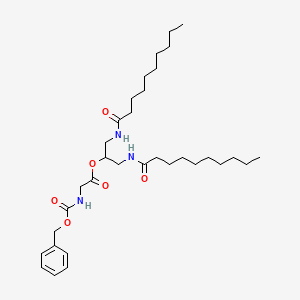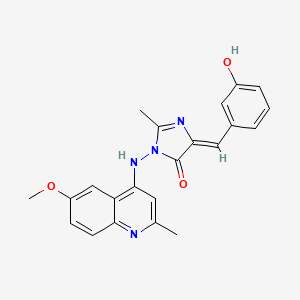
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound with a unique structure that combines elements of imidazole, phenyl, and quinoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the phenyl and quinoline substituents through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Applications De Recherche Scientifique
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Allylamine: A simple unsaturated amine used in polymerization and pharmaceutical applications.
Uniqueness
What sets 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
85986-79-4 |
|---|---|
Formule moléculaire |
C22H20N4O3 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-20(18-12-17(29-3)7-8-19(18)23-13)25-26-14(2)24-21(22(26)28)11-15-5-4-6-16(27)10-15/h4-12,27H,1-3H3,(H,23,25)/b21-11- |
Clé InChI |
OWGOKPGJNVXLBL-NHDPSOOVSA-N |
SMILES isomérique |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)O)/C3=O)C |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)O)C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


